molecular formula C6H3ClFNO B1418055 2-Chloro-5-fluoroisonicotinaldehyde CAS No. 884494-54-6

2-Chloro-5-fluoroisonicotinaldehyde

Cat. No. B1418055
M. Wt: 159.54 g/mol
InChI Key: SUXQRZZPWPDIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552003B2

Procedure details

To a solution of Mg (0.71 g, 30 mmol) in THF (10 mL) are added cat iodine and a solution of 3-bromo-1,1-dimethoxy-propane (3.99 g, 21.57 mmol) in THF (10 mL). The mixture is stirred at room temperature for 2 hours. At −30° C., to a solution of 2-chloro-5-fluoro-pyridine-4-carbaldehyde (2.0 g, 12.54 mmol) in THF (5 mL) is added to the above prepared Grignard reagent. The mixture is stirred at this temperature for 2 hours. Then the reaction mixture is cooled in an ice bath, saturated NH4Cl and water are added and the mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by chromatography (EtOAc/hexane: 10%˜40%) to give 1-(2-chloro-5-fluoro-pyridin-4-yl)-4,4-dimethoxy-butan-1-ol (0.81 g, 25%). M/Z=264.13[M+1]
[Compound]
Name
Mg
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
II.Br[CH2:4][CH2:5][CH:6]([O:9][CH3:10])[O:7][CH3:8].[Cl:11][C:12]1[CH:17]=[C:16]([CH:18]=[O:19])[C:15]([F:20])=[CH:14][N:13]=1.[NH4+].[Cl-]>C1COCC1.O>[Cl:11][C:12]1[CH:17]=[C:16]([CH:18]([OH:19])[CH2:4][CH2:5][CH:6]([O:9][CH3:10])[O:7][CH3:8])[C:15]([F:20])=[CH:14][N:13]=1 |f:3.4|

Inputs

Step One
Name
Mg
Quantity
0.71 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.99 g
Type
reactant
Smiles
BrCCC(OC)OC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)C=O)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at this temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography (EtOAc/hexane: 10%˜40%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C(CCC(OC)OC)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.